
N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” is a synthetic organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a methoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF3SiMe3) under specific conditions.
Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced to the cyclopropane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions might target the trifluoromethyl group or the cyclopropane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a simpler hydrocarbon structure.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be used to study the effects of trifluoromethyl and methoxybenzyl groups on biological systems.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of agrochemicals or specialty chemicals.
作用機序
The mechanism by which “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(3-methoxybenzyl)-N-methylcyclopropanamine
- N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclobutanamine
Uniqueness
The presence of both the trifluoromethyl group and the methoxybenzyl group in “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity.
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3NO/c1-17-11-4-2-3-9(7-11)8-16(10-5-6-10)12(13,14)15/h2-4,7,10H,5-6,8H2,1H3 |
InChIキー |
IFYQFXZBUAINAX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CN(C2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)

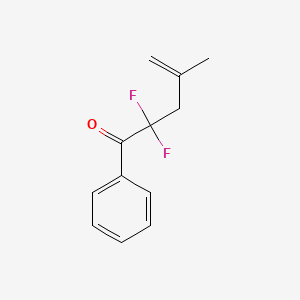
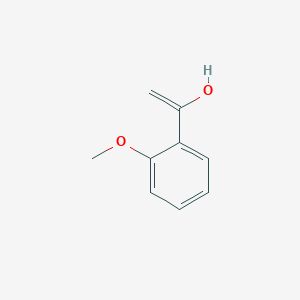

![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
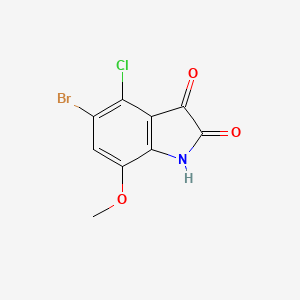


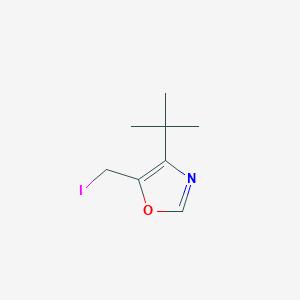
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
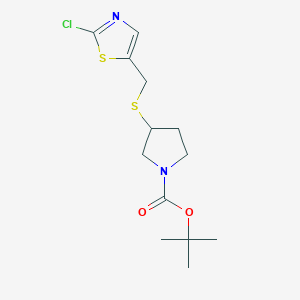
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
